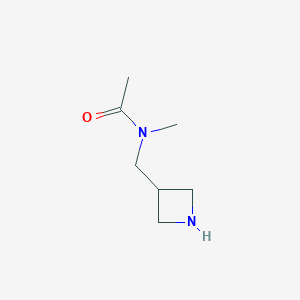

N-(3-Azetidinylmethyl)-N-methylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

550369-62-5 |

|---|---|

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N-(azetidin-3-ylmethyl)-N-methylacetamide |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9(2)5-7-3-8-4-7/h7-8H,3-5H2,1-2H3 |

InChI Key |

LMOOPXWLRKCCQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CC1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Azetidinylmethyl N Methylacetamide

Retrosynthetic Analysis and Key Precursors for N-(3-Azetidinylmethyl)-N-methylacetamide

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points, leading to logical precursors. The most straightforward disconnection is at the amide bond (C-N bond), which reveals N-methyl-(azetidin-3-ylmethyl)amine (1 ) and an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

A further disconnection of the key intermediate 1 at the C-N bond between the methyl group and the nitrogen atom points to 3-(aminomethyl)azetidine (2 ) as a primary precursor. Alternatively, disconnection at the bond between the azetidine (B1206935) ring and the methylamine (B109427) group leads to a suitably activated azetidine-3-methanol derivative and methylamine.

The most logical pathway involves the synthesis of a protected 3-(aminomethyl)azetidine derivative, followed by methylation and acylation. Key precursors for such a route would therefore include:

1-Boc-3-azetidinone

3-(Aminomethyl)azetidine (2 )

N-methyl-(azetidin-3-ylmethyl)amine (1 )

Optimized Reaction Pathways for this compound Synthesis

An optimized pathway would focus on high-yielding steps and ease of purification. A plausible multi-step synthesis is outlined below.

Plausible Synthetic Pathway:

Step 1: Synthesis of 1-Boc-3-(aminomethyl)azetidine. This precursor can be synthesized from commercially available 1-Boc-3-azetidinone. A common method is the reductive amination of the ketone. However, a more direct route involves the reduction of a nitrile. For instance, a Wittig or Horner-Wadsworth-Emmons reaction on 1-Boc-3-azetidinone could yield an α,β-unsaturated nitrile, which is then reduced. A more established route involves the reduction of the nitrile in a trisubstituted azetidine. prepchem.com

Step 2: N-methylation. The primary amine of 1-Boc-3-(aminomethyl)azetidine can be selectively methylated to form the secondary amine, 1-Boc-N-methyl-(azetidin-3-ylmethyl)amine. Reductive amination using formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) is a standard and efficient method. accelachem.com

Step 3: Acylation. The secondary amine is then acylated to form the target amide. This can be achieved by reacting 1-Boc-N-methyl-(azetidin-3-ylmethyl)amine with acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base such as triethylamine (B128534).

Step 4: Deprotection. The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group from the azetidine nitrogen. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the final product, this compound.

The formation of the azetidine ring is a synthetically challenging step due to ring strain. Several strategies have been developed:

Intramolecular Cyclization: This is a common method, typically involving the cyclization of a γ-amino alcohol or a γ-amino halide. For instance, the treatment of 3-amino-1-propanol derivatives with reagents like thionyl chloride followed by a base can induce ring closure. bldpharm.com Another approach is the intramolecular aminolysis of 3,4-epoxy amines, which can be catalyzed by Lewis acids like Lanthanum(III) triflate to yield 3-hydroxyazetidines with high regioselectivity. researchgate.net

[2+2] Cycloaddition: The reaction of imines with ketenes (Staudinger synthesis) can form β-lactams (azetidin-2-ones), which can be further modified. mdpi.com Similarly, cycloadditions of imines to activated alkenes can also yield azetidine rings.

Ring Expansion/Contraction: Azetidines can be synthesized from other ring systems. For example, a hitherto unexploited synthesis of azetidines involves the ring expansion of aziridine (B145994) intermediates derived from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines.

Table 1: Comparison of Azetidine Ring Formation Strategies

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Ring closure of a linear precursor containing an amine and a leaving group at the γ-position. | Versatile; relies on accessible precursors. | bldpharm.comresearchgate.net |

| [2+2] Cycloaddition | Formation of the four-membered ring by combining two two-atom components (e.g., imine and ketene). | Direct formation of functionalized azetidines. | mdpi.com |

| Ring Expansion | Conversion of a smaller ring, like an aziridine, into an azetidine ring. | Can provide access to unique substitution patterns. |

The formation of the N-methylacetamide moiety involves creating a stable amide bond with a secondary amine.

Using Acyl Halides: The reaction of N-methyl-(azetidin-3-ylmethyl)amine with acetyl chloride is a rapid and generally high-yielding method. A stoichiometric amount of a non-nucleophilic base like triethylamine or diisopropylethylamine is required to neutralize the HCl byproduct.

Using Acetic Anhydride: Acetic anhydride is another effective acetylating agent. The reaction is typically slower than with acetyl chloride but avoids the generation of corrosive HCl. It can be performed with or without a base.

Carboxylic Acid Coupling Reagents: While less direct for acetylation, standard peptide coupling reagents could be used to couple acetic acid with the secondary amine precursor. However, for a simple acetylation, this is unnecessarily complex and expensive. A patent describes the production of N-methylacetamide from acetic acid and methylamine at 70-80°C. mdpi.com

Chemo- and Regioselectivity Considerations in this compound Synthesis

Several steps in the proposed synthesis require careful control of selectivity.

Chemoselectivity in N-methylation: During the methylation of 1-Boc-3-(aminomethyl)azetidine, the primary amine is significantly more nucleophilic than the Boc-protected azetidine nitrogen, ensuring selective methylation. Over-methylation to form a quaternary ammonium (B1175870) salt can be avoided by using controlled stoichiometry, particularly in reductive amination with formaldehyde.

Chemoselectivity in Acylation: The secondary amine (N-methyl) is the target for acylation. The azetidine nitrogen, being part of a carbamate, is non-nucleophilic and will not react under standard acylation conditions. This provides inherent chemoselectivity for the desired amide formation.

Regioselectivity in Azetidine Formation: In strategies involving the ring-opening of substituted precursors, such as the aminolysis of cis-3,4-epoxy amines, the regioselectivity is crucial. The use of specific catalysts, like La(OTf)₃, can direct the nucleophilic attack to the desired carbon (C3 vs. C4), ensuring the formation of the azetidine ring over a pyrrolidine (B122466) ring. researchgate.net

Novel Synthetic Approaches and Derivatization Strategies for this compound Analogs

Novel approaches could streamline the synthesis. For instance, a one-pot reaction combining the N-methylation and acylation steps could be envisioned, although controlling selectivity might be challenging.

Derivatization of this compound can be targeted at several positions:

N1-Azetidine Position: The secondary amine on the azetidine ring (after deprotection) is a prime site for functionalization. It can be alkylated, arylated, or acylated to generate a library of analogs.

N-Methylacetamide Group: The acetyl group could be replaced by other acyl groups to explore structure-activity relationships. This would be achieved by using different acyl chlorides or anhydrides in the acylation step.

Azetidine Ring: Substitution on the azetidine ring itself (at the 2- or 4-positions) would require starting from a different, appropriately substituted azetidinone precursor.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis would aim to reduce waste, avoid hazardous reagents, and improve efficiency.

Atom Economy: The proposed pathway has good atom economy, especially in the addition reactions (reductive amination, acylation). The main byproduct is from the Boc-deprotection step (isobutene and CO₂).

Solvent Choice: Traditional solvents like DCM or chloroform (B151607) could potentially be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate (B1210297), depending on the specific reaction step.

Catalysis: Using catalytic methods, such as the La(OTf)₃-catalyzed azetidine formation or catalytic reductive amination, is preferable to stoichiometric reagents. researchgate.net

Protecting Groups: While the use of a Boc group is efficient, an ideal "green" synthesis would avoid protection/deprotection steps if a sufficiently selective direct method could be developed.

Advanced Structural Elucidation and Conformational Analysis of N 3 Azetidinylmethyl N Methylacetamide

Spectroscopic Characterization Techniques Applied to N-(3-Azetidinylmethyl)-N-methylacetamide (Theoretical Aspects)

Spectroscopic methods are indispensable tools for probing the intricate details of molecular structure. The following subsections detail the theoretical application of key spectroscopic techniques to this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The azetidine (B1206935) ring protons would likely appear as a complex multiplet pattern due to spin-spin coupling. The methylene (B1212753) bridge protons (-CH₂-) connecting the azetidine ring to the nitrogen atom would also exhibit a characteristic signal, likely a triplet if coupled to the adjacent methine proton of the azetidine ring. The N-methyl group protons would present as a singlet, as would the acetyl methyl group protons, though at different chemical shifts reflecting their distinct electronic environments. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a separate signal. Key expected signals would include those for the carbonyl carbon of the acetamide (B32628) group (typically in the 170 ppm region), the two distinct methyl carbons, the methylene bridge carbon, and the carbons of the azetidine ring. The chemical shifts of the azetidine ring carbons would be particularly informative about the ring strain and substitution pattern.

Predicted NMR Data Table (Theoretical):

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl -CH₃ | ~2.0 | ~22 |

| N-CH₃ | ~2.8 | ~35 |

| Azetidinyl-CH₂-N | ~3.5 | ~50 |

| Azetidine CH | ~3.2 | ~45 |

| Azetidine CH₂ | ~3.7 | ~55 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would provide the elemental composition with high accuracy, confirming the molecular formula.

Fragmentation Pattern: The fragmentation of the molecular ion would provide valuable structural information. Key expected fragmentation pathways would include:

Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of a methyl group or the acetyl group.

Cleavage of the bond between the azetidine ring and the methylene bridge.

Fragmentation of the azetidine ring itself.

McLafferty rearrangement, if sterically feasible, involving the carbonyl group.

Expected Key Fragments Table:

| m/z Value (Theoretical) | Fragment Identity |

|---|---|

| [M - 15]⁺ | Loss of a methyl group (CH₃) |

| [M - 43]⁺ | Loss of an acetyl group (CH₃CO) |

| [M - 57]⁺ | Loss of the azetidinyl group |

| 57 | Azetidinyl-CH₂⁺ fragment |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the tertiary amide group, typically found in the range of 1630-1680 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the methyl and methylene groups (around 2850-3000 cm⁻¹), and C-N stretching vibrations (around 1000-1350 cm⁻¹). The presence of the strained azetidine ring may also give rise to characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. The C-C and C-N skeletal vibrations would likely be strong in the Raman spectrum, providing a fingerprint of the molecule's backbone.

Characteristic Vibrational Frequencies Table (Theoretical):

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (Amide) | 1630-1680 (Strong) | 1630-1680 (Moderate) |

| C-H (Aliphatic) | 2850-3000 (Strong) | 2850-3000 (Strong) |

| C-N Stretch | 1000-1350 (Moderate) | 1000-1350 (Strong) |

X-ray Crystallography and Solid-State Conformations of this compound and its Derivatives

While no experimental crystal structure for this compound is publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A theoretical consideration of its crystal structure would involve predicting potential packing arrangements and intermolecular interactions.

Computational Chemistry Approaches to Conformational Landscape of this compound

Computational chemistry offers powerful tools to explore the conformational landscape and electronic properties of molecules, providing insights that are often complementary to experimental data.

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the electronic structure and energetic properties of molecules.

Conformational Analysis: For this compound, DFT calculations could be employed to perform a systematic conformational search. This would involve rotating the single bonds in the side chain to identify all low-energy conformers. The relative energies of these conformers would indicate their populations at a given temperature. This analysis would be crucial for understanding the molecule's flexibility and the preferred spatial arrangement of its functional groups.

Electronic Properties: DFT calculations can also predict a wide range of electronic properties, including:

Molecular orbital energies (HOMO/LUMO): These are indicative of the molecule's reactivity and electronic transition energies.

Electrostatic potential maps: These visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Optimized geometries: These provide theoretical bond lengths and angles that can be compared with experimental data if available.

Vibrational frequencies: Calculated vibrational frequencies can aid in the assignment of experimental IR and Raman spectra.

Molecular Dynamics Simulations for Conformational Flexibility in Solution

The conformational landscape of this compound in an aqueous environment is critical to understanding its potential interactions and behavior. Molecular dynamics (MD) simulations offer a powerful computational microscope to probe this flexibility, revealing the dynamic interplay between different conformations and their relative stabilities. While dedicated MD studies on this compound are not extensively published, we can infer its likely behavior from simulations of its constituent moieties: the azetidine ring and the N-methylacetamide (NMA) group. rsc.orgresearchgate.net

For the azetidine portion, its four-membered ring structure imposes significant ring strain, which in turn governs its reactivity and conformation. researchgate.net In a substituted azetidine, the puckering of the ring and the orientation of the substituent are key conformational variables.

A hypothetical MD simulation of this compound in a water box would likely be set up using a standard force field like AMBER or CHARMM for the biomolecular components and a compatible water model such as TIP3P. biorxiv.org The simulation would track the trajectories of all atoms over time, allowing for the analysis of key dihedral angles that define the molecule's shape.

Key Dihedral Angles for Conformational Analysis:

| Dihedral Angle | Atoms Defining the Angle | Description | Expected Behavior |

| ω (Amide) | C(O)-N-C(H₂)-C(azetidine) | Defines the cis/trans isomerism of the amide bond. | Predominantly trans (~180°), with occasional fluctuations. |

| φ | N-C(H₂)-C(azetidine)-N(azetidine) | Describes the rotation around the bond connecting the methylacetamide and azetidine moieties. | Expected to show significant flexibility, allowing for different orientations of the two ring systems. |

| Azetidine Puckering | C-N-C-C (within the ring) | Characterizes the non-planarity of the azetidine ring. | The ring will likely exhibit dynamic puckering. |

The simulation would likely reveal a complex potential energy surface with multiple local minima corresponding to different stable or metastable conformations. The relative populations of these conformational states would be determined by their free energies in solution. The flexibility imparted by the methylene linker between the amide and the azetidine ring is expected to be a dominant feature, allowing the two cyclic structures to adopt a wide range of relative orientations.

Force Field Development and Validation for this compound Analogs

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field. ethz.ch A force field is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates. For a novel molecule like this compound, a combination of existing parameters and potentially new, specifically derived parameters would be necessary for accurate simulations.

The development of a robust force field for analogs of this compound would follow a systematic approach:

Parameter Assignment: Initial parameters for bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) would be assigned by analogy from existing, well-validated force fields such as OpenFF, CHARMM, or AMBER. biorxiv.orgmpg.de The N-methylacetamide portion is well-represented in these force fields as it is a common model for the peptide backbone. umich.eduligandbook.org Parameters for the azetidine ring can also be found or adapted from existing parameter sets for small heterocyclic compounds. mdpi.com

Quantum Mechanical (QM) Calculations: To refine and validate the initial parameters, high-level QM calculations would be performed on the molecule and its fragments. These calculations provide reference data for geometric parameters (bond lengths, angles), rotational energy profiles (dihedral scans), and electrostatic potential.

Parameter Optimization: The force field parameters, particularly for the dihedral terms and atomic partial charges, would then be optimized to reproduce the QM data as closely as possible. This is a crucial step to ensure the force field can accurately model the conformational preferences and intermolecular interactions of the molecule.

Hypothetical Validation Data for a New Force Field:

| Property | QM Calculation Level | Force Field Target Value | Validation Metric |

| Bond Length (C-N in amide) | MP2/aug-cc-pVTZ | 1.33 Å | Root Mean Square Deviation (RMSD) |

| Angle (C-N-C) | MP2/aug-cc-pVTZ | 122° | RMSD |

| Dihedral Energy Profile (ω) | CCSD(T)/CBS | Match energy barriers for cis-trans isomerization | Torsion Fingerprint Deviation (TFD) |

| Dipole Moment | B3LYP/6-31G* | 3.8 D | Percentage Error |

Condensed-Phase Validation: Once the parameters are optimized against QM data, the force field should be further validated by simulating the molecule in the condensed phase (e.g., in a box of water) and comparing computed properties to available experimental data or more advanced QM/MM simulations. Properties like the density and enthalpy of mixing of related liquids can be used for this validation. mpg.de

The process of force field development is iterative. acs.org Discrepancies between simulation results and reference data would necessitate further refinement of the parameters until the model accurately reproduces the desired properties. Given the increasing interest in strained heterocycles like azetidine in medicinal chemistry, the development of well-validated force fields for such compounds is an active area of research. researchgate.netmit.edu

Pre-clinical Data for this compound Not Found in Publicly Available Research

An extensive review of publicly available scientific literature and databases has revealed a lack of specific pre-clinical pharmacological and in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for the chemical compound this compound. Consequently, the detailed article on its metabolic stability, permeability, and transport characteristics, as requested, cannot be generated at this time.

The comprehensive search aimed to locate studies detailing the following for this compound:

In Vitro Metabolic Stability: No data was found regarding its stability in microsomal assays or hepatocyte incubations. Such studies are crucial for predicting a compound's metabolic fate in the body.

Metabolic Pathways: There is no available information, either from in silico predictions or in vitro experiments, on the potential metabolic pathways or the major metabolites of this specific compound.

In Vitro Permeability and Transport: Information regarding the compound's ability to permeate Caco-2 cell monolayers, a standard model for intestinal absorption, is not present in the reviewed literature. Furthermore, its potential interaction with P-glycoprotein as a substrate or inhibitor has not been documented.

Without this foundational scientific data, it is not possible to provide an accurate or informative article that adheres to the specific requirements of the requested outline. The generation of scientifically sound content necessitates the availability of peer-reviewed research findings.

Pre Clinical Pharmacological and in Vitro Adme Profiling of N 3 Azetidinylmethyl N Methylacetamide

Plasma Protein Binding Characteristics of N-(3-Azetidinylmethyl)-N-methylacetamide (In vitro)

Following a comprehensive review of publicly available scientific literature, no specific research data was found regarding the in vitro plasma protein binding characteristics of the chemical compound this compound.

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This interaction can significantly influence the distribution, metabolism, and excretion of the compound, ultimately affecting its efficacy and duration of action. The extent of plasma protein binding is typically expressed as the percentage of the drug that is bound to proteins in the plasma.

Standard in vitro methods to determine plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These techniques separate the unbound drug from the protein-bound drug, allowing for the quantification of the bound fraction. Such studies are routinely conducted across various species (e.g., human, rat, mouse, dog) to assess interspecies differences and to aid in the extrapolation of preclinical data to humans.

Despite the importance of this parameter in drug development, detailed research findings, including data on the percentage of binding, the specific plasma proteins involved, or the binding affinity for this compound, are not available in the public domain. Chemical suppliers list the compound, confirming its existence, but pharmacological studies remain unpublished or inaccessible. Therefore, it is not possible to provide specific data tables or a detailed analysis of its plasma protein binding profile at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Azetidinylmethyl N Methylacetamide Analogs

Design and Synthesis of N-(3-Azetidinylmethyl)-N-methylacetamide Derivatives for SAR Exploration

The rational design of derivatives of this compound is centered on systematically modifying three primary regions of the molecule: the azetidine (B1206935) ring, the N-methyl group, and the acetamide (B32628) moiety. The goal is to establish a clear structure-activity relationship (SAR), revealing which structural features are essential for biological activity.

Design Strategy:

Azetidine Ring Modifications: The introduction of substituents on the azetidine ring can modulate potency, selectivity, and pharmacokinetic properties. The strained four-membered ring imparts a rigid vector for its substituents, which can be advantageous for fitting into specific binding pockets. researchgate.net Modifications often involve substitution at the 1-position (the ring nitrogen) or the 2- and 4-positions.

N-Alkyl Group Variation: The N-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) or functionalized chains to explore the steric and electronic requirements of the binding site. Removing the methyl group to create a secondary amine or replacing it with a hydrogen-bond-donating group can also provide critical SAR insights.

Acetamide Moiety Alterations: The acetyl group can be substituted with other acyl groups (e.g., propionyl, benzoyl) or replaced with bioisosteres to alter properties like hydrogen bonding capacity, metabolic stability, and polarity.

Synthetic Approaches: The synthesis of these analogs typically involves multi-step sequences. A common strategy begins with a commercially available or synthesized N-protected 3-azetidinone. This precursor can undergo various reactions to introduce the desired side chain. For instance, reductive amination could be used to install the methylamino group, followed by acylation to form the final acetamide. mdpi.com The synthesis of various substituted azetidines often relies on key steps like intramolecular S N 2 reactions to form the ring itself. researchgate.net Novel azetidine derivatives have been synthesized using methods like the Horner-Wadsworth-Emmons reaction followed by aza-Michael addition to build functionalized 3-substituted azetidines. mdpi.com

Illustrative SAR Findings for a Hypothetical Series: The following table represents hypothetical data from an initial SAR study on a generic kinase target to illustrate the process.

| Compound ID | R1 (on Azetidine N) | R2 (on Amide N) | R3 (Acyl Group) | Kinase IC₅₀ (nM) |

| Parent | H | CH₃ | CH₃ | 150 |

| Analog-1 | CH₃ | CH₃ | CH₃ | 250 |

| Analog-2 | H | H | CH₃ | 800 |

| Analog-3 | H | CH₃ | Cyclopropyl (B3062369) | 75 |

| Analog-4 | H | CH₃ | Phenyl | 450 |

This is an interactive data table based on hypothetical research findings.

From this hypothetical data, one might conclude that a free N-H on the azetidine ring and the N-methyl group are favorable for activity (compare Parent vs. Analog-1 and Analog-2). Furthermore, replacing the acetyl methyl group with a small, constrained cyclopropyl ring enhances potency (Analog-3), while a bulky phenyl group is detrimental (Analog-4).

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR modeling provides a mathematical framework to correlate the chemical structure of the this compound analogs with their biological activity. frontiersin.org This computational technique is crucial for predicting the potency of unsynthesized compounds and prioritizing synthetic efforts. nih.gov

The first step in QSAR is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. For a series of this compound analogs, relevant descriptors would likely include:

Electronic Descriptors: Mulliken charges, dipole moment, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies.

Steric/Topological Descriptors: Molecular weight, molar refractivity (MR), Connolly surface area, and shape indices like Kappa indices.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Quantum Chemical Descriptors: Total energy and polarizability, which can reflect the molecule's stability and interaction potential. nih.gov

Once descriptors are calculated, a model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest (RF) to create an equation that links the descriptors to the observed activity (e.g., pIC₅₀). frontiersin.orgnih.gov

A QSAR model's utility depends on its statistical significance and predictive power, which must be rigorously validated. researchgate.net

Internal Validation: Techniques like leave-one-out cross-validation are used to assess the model's robustness. The cross-validated correlation coefficient (q² or R²cv) is a key metric; a value greater than 0.6 is generally considered indicative of a good model. frontiersin.orgresearchgate.net

External Validation: The model's predictive ability is tested on a set of compounds (the "test set") that was not used during model development. The predictive correlation coefficient (R²pred) is calculated for this set. mdpi.com

Hypothetical QSAR Model: For a series of this compound analogs, a hypothetical MLR model might look like this:

pIC₅₀ = 0.45(LogP) - 0.91(LUMO) + 0.12*(MR_R3) + 3.54

| Statistical Parameter | Value | Interpretation |

| r² (Correlation Coefficient) | 0.91 | Strong correlation between descriptors and activity for the training set. |

| q² (Cross-validated r²) | 0.78 | Good internal robustness and predictive ability. |

| R²pred (External Validation) | 0.85 | Excellent predictive power for the external test set. |

This is an interactive data table based on hypothetical QSAR model validation.

This model suggests that higher lipophilicity (LogP) and a higher-energy LUMO (less negative value) are beneficial for activity, along with a larger molar refractivity on the R3 substituent.

Pharmacophore Modeling for this compound Interactions

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific target. nih.gov For the this compound series, a structure-based pharmacophore model could be generated if the crystal structure of the target protein with a bound ligand is available. nih.gov

A hypothetical pharmacophore model for an inhibitor based on this scaffold might include:

One Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the acetamide group.

One Positive Ionizable/Cationic Feature: Corresponding to the basic nitrogen atom of the azetidine ring, which would likely be protonated at physiological pH.

Two or Three Hydrophobic Centers: Representing the alkyl portions of the molecule, such as the N-methyl group and the carbon backbone.

This model serves as a 3D query to screen virtual compound libraries to find new, structurally diverse molecules with the potential for similar biological activity. nih.gov

Computational and Experimental Approaches to Structure-Property Relationships of this compound Analogs (e.g., ADME-related properties in vitro)

Structure-Property Relationship (SPR) studies aim to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the compound series. Both in silico predictions and in vitro experiments are vital. nih.gov

Computational (In Silico) Predictions: Computer models can quickly estimate key ADME properties for a large number of virtual analogs, helping to prioritize which compounds to synthesize. researchgate.net Predicted properties often include:

Lipophilicity (cLogP): Influences solubility, permeability, and plasma protein binding.

Aqueous Solubility (LogS): Crucial for absorption.

Blood-Brain Barrier (BBB) Penetration: Important for CNS targets.

Human Intestinal Absorption (HIA).

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Experimental (In Vitro) Assays: Key analogs identified through computational screening are synthesized and evaluated in standard in vitro ADME assays:

Kinetic Solubility: Measured using methods like nephelometry.

Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its depletion over time. nih.gov

Cell Permeability: Often determined using Caco-2 or PAMPA assays.

Plasma Protein Binding: Measured via equilibrium dialysis.

Illustrative ADME Data for Hypothetical Analogs:

| Compound ID | cLogP (Predicted) | Kinetic Solubility (µM) | Microsomal Half-Life (min) |

| Parent | 1.8 | 150 | 25 |

| Analog-5 (R3 = Pyridyl) | 1.5 | 250 | 45 |

| Analog-6 (R3 = t-butyl) | 3.2 | < 10 | 18 |

This is an interactive data table showing hypothetical ADME-related properties.

This data suggests that introducing a polar pyridyl group (Analog-5) improves solubility and metabolic stability compared to the parent compound, while adding a highly lipophilic t-butyl group (Analog-6) drastically reduces solubility and stability.

Ligand Efficiency and Lipophilic Efficiency Analysis in this compound Series

Ligand efficiency (LE) and lipophilic efficiency (LipE) are critical metrics used in lead optimization to assess the quality of a compound. They help ensure that increases in potency are achieved efficiently, without excessive increases in molecular size or lipophilicity, which can lead to poor pharmacokinetic properties. nih.govnih.gov

Ligand Efficiency (LE): Measures the binding energy per non-hydrogen atom (heavy atom count, HAC). It is calculated as: LE = (1.4 * pIC₅₀) / HAC. A higher LE (typically >0.3) is desirable. rgdscience.com

Lipophilic Efficiency (LipE): Relates potency to lipophilicity. It is calculated as: LipE = pIC₅₀ - LogP. A higher LipE (typically >5) indicates that potency is not solely driven by undesirable increases in lipophilicity. nih.gov

Efficiency Metrics for a Hypothetical Analog Series:

| Compound ID | pIC₅₀ | HAC | LogP | LE | LipE |

| Lead-1 | 6.5 | 18 | 0.51 | 3.0 | 3.5 |

| Lead-2 | 7.5 | 22 | 0.48 | 3.5 | 4.0 |

| Lead-3 | 8.0 | 23 | 0.44 | 4.5 | 3.5 |

This is an interactive data table with calculated efficiency metrics for a hypothetical series of leads.

In this example, Lead-2 shows the best balance. While Lead-3 is the most potent, its LE is only marginally better than Lead-2's, and its LipE is significantly worse, suggesting its increased potency came at the cost of increased lipophilicity. Lead-2 represents a more "efficient" compound for further optimization. uniroma1.it

Analytical Methodologies for Detection and Quantification of N 3 Azetidinylmethyl N Methylacetamide in Research Matrices

Chromatographic Separation Techniques for N-(3-Azetidinylmethyl)-N-methylacetamide

Chromatographic techniques are fundamental to the separation of this compound from complex mixtures, such as biological fluids or reaction media, prior to its detection and quantification. The choice between different chromatographic methods depends on the compound's volatility, polarity, and the presence of potential interfering substances.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for this compound. The development of an HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For compounds with structural similarities, such as N-methylacetamide, reverse-phase (RP) HPLC methods have been successfully employed. sielc.comsielc.com A typical RP-HPLC method for a related compound, N-methylacetamide, utilizes a C18 column. sielc.comnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as phosphoric acid or formic acid. sielc.comsielc.com For Mass Spectrometry (MS) compatibility, formic acid is the preferred choice over phosphoric acid. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster analysis times, a characteristic of Ultra-Performance Liquid Chromatography (UPLC). sielc.comsielc.com

Method validation for a newly developed HPLC assay for this compound would be essential to ensure its reliability and reproducibility. This validation process would typically include the assessment of parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ), following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov

A potential starting point for method development could be based on the conditions used for similar molecules. The following table provides a hypothetical set of starting parameters for an HPLC method for this compound, derived from methods for related compounds.

Hypothetical HPLC Method Parameters

| Parameter | Suggested Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 5-20 µL |

| Detector | UV at an appropriate wavelength or Mass Spectrometer |

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While the volatility of this compound has not been explicitly documented in the provided search results, the analysis of the related compound N-methylacetamide by GC-MS has been established. google.comanalytice.com

The development of a GC method would require optimization of the column, temperature program, and injection parameters. A patent describing the analysis of several amide compounds, including N-methylacetamide, outlines a GC method using a Rxi-624sil MS column with a specific temperature gradient and helium as the carrier gas. google.com The injector temperature is a critical parameter to consider, as some metabolites can be thermally labile. nih.gov

For quantitative analysis, the GC system is often coupled with a mass spectrometer (GC-MS), which provides high selectivity and sensitivity. google.comanalytice.com The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, the latter offering enhanced sensitivity. google.com

Potential GC Method Parameters

| Parameter | Suggested Condition |

|---|---|

| Column | Mid-polarity capillary column (e.g., similar to Rxi-624sil MS) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | Optimized to ensure volatilization without degradation |

| Temperature Program | A gradient from a low initial temperature to a higher final temperature |

| Detector | Mass Spectrometer (MS) |

Should this compound be a chiral molecule, the development of a chiral chromatographic method would be necessary to separate and quantify its enantiomers. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties, making their separation and individual quantification a regulatory requirement. researchgate.net

Chiral HPLC is the most common approach for enantiomeric separation. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds. researchgate.netmdpi.com The selection of the appropriate CSP and mobile phase is critical for achieving enantioseparation. mdpi.com For instance, a study on the chiral resolution of 3-nitroatenolol utilized a Kromasil 5-Amycoat column with a mobile phase of n-hexane and ethanol. mdpi.com The mobile phase composition, including the type of organic modifier and the presence of additives, can significantly influence the chiral recognition. researchgate.netmdpi.com

Mass Spectrometry (MS) Based Quantitation of this compound

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.

For the quantification of this compound in biological samples like plasma, urine, or microsomal incubations, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be highly suitable. This technique offers excellent specificity by utilizing multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.gov

The development of an LC-MS/MS method involves optimizing the chromatographic conditions to separate the analyte from matrix components and tuning the mass spectrometer parameters to achieve the best signal-to-noise ratio. A study on the determination of urinary metabolites of N,N-dimethylacetamide (a related solvent) employed a C18 column with a mobile phase of methanol (B129727) and aqueous formic acid. nih.gov The mass spectrometer was a triple-quadrupole instrument operated in positive-ionization mode. nih.gov

Method validation for an LC-MS/MS assay would include the assessment of matrix effects, recovery, and stability, in addition to the standard validation parameters. The limits of quantification for similar compounds in biological matrices are often in the low ng/mL range. nih.gov

Hypothetical LC-MS/MS Parameters

| Parameter | Suggested Condition |

|---|---|

| Chromatography | UPLC with a C18 column and a fast gradient |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ of this compound |

| Product Ion(s) | Characteristic fragment ions |

In drug metabolism studies, identifying the structures of metabolites is a critical step. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, providing accurate mass measurements that can be used to determine the elemental composition of metabolites. researchgate.netijpras.comnih.gov

When this compound is incubated with liver microsomes or hepatocytes, HRMS can be used to detect and characterize any resulting metabolites. nih.gov The workflow typically involves acquiring full-scan HRMS data, followed by data mining to identify potential metabolite peaks based on their accurate mass and isotopic patterns. nih.govnih.gov Subsequent MS/MS experiments on the HRMS instrument provide fragmentation data that helps in the structural elucidation of the metabolites. researchgate.netnih.gov This approach has been successfully used to identify various metabolites, including those formed through oxidation, demethylation, and conjugation reactions. researchgate.net

The use of HRMS can also help in distinguishing between true metabolites and artifacts, sometimes referred to as "metabonates," which can form in in vitro incubation systems. nih.gov The accurate mass data provided by HRMS is crucial for the correct structural assignment of these unexpected products. nih.gov

Spectrophotometric and Spectrofluorometric Assays for this compound

Spectrophotometric and spectrofluorometric methods offer accessible and rapid means for quantification, although they may require chemical derivatization to enhance sensitivity and selectivity for a molecule like this compound, which lacks a strong native chromophore or fluorophore.

Spectrophotometric Assays

Direct ultraviolet (UV) spectrophotometry is generally not suitable for the quantification of this compound in biological samples due to its low intrinsic UV absorbance and significant interference from endogenous matrix components. Therefore, derivatization is a common strategy to introduce a chromophore into the molecule.

One potential approach involves a reaction targeting the secondary amine of the azetidine (B1206935) ring. An oxidative coupling reaction with a chromogenic reagent like 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of an oxidizing agent (e.g., ferric chloride) can produce a colored product with a distinct absorption maximum in the visible range. researchgate.netscirp.org This type of reaction is well-established for the analysis of various amine-containing compounds. researchgate.net The intensity of the color, measured by a spectrophotometer, would be directly proportional to the concentration of the analyte. The method would require optimization of pH, reaction time, and temperature to ensure complete and reproducible derivatization.

Hypothetical Calibration Data for a Spectrophotometric Assay

Instructions:Use the slider to adjust the concentration of this compound.

Observe the corresponding change in absorbance.

Spectrofluorometric Assays

Spectrofluorometry provides a significant increase in sensitivity and selectivity over spectrophotometry. As with spectrophotometry, derivatization is necessary to convert the non-fluorescent this compound into a fluorescent derivative.

Fluorogenic reagents that specifically react with primary or secondary amines are ideal for this purpose. Reagents such as 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) react with the secondary amine of the azetidine ring to form a highly fluorescent product. scispace.com The reaction is typically carried out in a buffered medium at a controlled temperature. scispace.com The resulting fluorescent adduct can be excited at a specific wavelength, and the emitted fluorescence, measured at a higher wavelength, corresponds to the analyte concentration. This method can achieve detection limits in the low nanogram per milliliter range.

Hypothetical Calibration Data for a Spectrofluorometric Assay

Instructions:Use the slider to adjust the concentration of this compound.

Observe the corresponding change in fluorescence intensity.

Sample Preparation Strategies for this compound Analysis

Effective sample preparation is a critical step to isolate this compound from complex biological matrices, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.govtecan.com The choice of technique depends on the analyte's physicochemical properties (polarity, pKa) and the requirements of the subsequent analytical method. tecan.com

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique based on the partitioning of the analyte between two immiscible liquid phases. mnstate.edu For this compound, which is a basic and polar small molecule, the pH of the aqueous phase (e.g., plasma sample) is a key parameter. youtube.com By adjusting the sample pH to a value above the pKa of the azetidine nitrogen, the compound will be in its neutral, un-ionized form, increasing its solubility in an organic solvent. mnstate.edu

A typical LLE protocol would involve:

Alkalinizing the aqueous sample with a base (e.g., sodium hydroxide).

Adding a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

Vigorous mixing to facilitate the transfer of the analyte into the organic phase.

Separation of the organic layer, followed by evaporation to dryness and reconstitution in a suitable solvent for analysis.

Solid-Phase Extraction (SPE)

SPE is a more modern and selective technique that often provides cleaner extracts and higher recovery than LLE. rsc.org It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte.

Given the structure of this compound, which features a basic amine and polar groups, a mixed-mode cation exchange SPE sorbent would be highly effective. This type of sorbent has both non-polar (e.g., C8 or C18) and ion-exchange functionalities.

A general SPE protocol would be:

Conditioning: The sorbent is activated with methanol followed by water.

Loading: The pre-treated sample (e.g., plasma diluted with a weak acidic buffer to ensure the azetidine nitrogen is protonated/charged) is passed through the cartridge. The analyte is retained by ion-exchange interactions.

Washing: The cartridge is washed with a series of solvents (e.g., acidic water, methanol) to remove matrix interferences.

Elution: The purified analyte is eluted from the sorbent using a solvent mixture containing a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge on the analyte, disrupting the ionic interaction with the sorbent.

Hypothetical Comparison of Sample Preparation Techniques

Instructions:Select a sample preparation technique from the dropdown menu.

View the hypothetical performance metrics for that technique.

The selection between LLE and SPE would be guided by the specific goals of the research, such as the need for high throughput (favoring automated SPE) or lower cost (favoring LLE). nih.govchrom-china.com For methods requiring the highest sensitivity and reproducibility, such as those coupled with mass spectrometry, SPE is generally the preferred approach due to its superior cleanup capabilities. rsc.org

Potential Applications and Future Research Directions for N 3 Azetidinylmethyl N Methylacetamide in Academic Contexts

Rationales for Potential Therapeutic Areas Based on N-(3-Azetidinylmethyl)-N-methylacetamide's Molecular Interactions (Pre-clinical)

The therapeutic potential of a molecule is fundamentally linked to its ability to interact with biological targets. While direct pre-clinical data for this compound is not extensively documented, its structural motifs are present in compounds with established biological activity, providing a strong rationale for its investigation in specific therapeutic areas.

Azetidine-based compounds have recently emerged as a novel class of potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. aacrjournals.orgnih.govnih.gov STAT3 is a transcription factor that is aberrantly active in many human cancers, making it a high-priority target for anticancer drug development. aacrjournals.org For instance, azetidine-functionalized small molecules have been shown to potently inhibit STAT3 DNA-binding activity, suppress the expression of downstream genes like VEGF and survivin, and block tumor growth in human breast cancer xenografts. aacrjournals.org One such compound, H182, irreversibly binds to and inhibits STAT3 with high selectivity over other STAT proteins. nih.gov The presence of the azetidine (B1206935) ring in this compound suggests it could be explored as a scaffold for developing new STAT3 inhibitors.

Furthermore, the azetidine scaffold is increasingly valued in the design of compounds targeting the central nervous system (CNS). nih.gov Libraries of azetidine-based molecules have been developed with physicochemical properties optimized for blood-brain barrier (BBB) penetration. nih.gov These properties often include low molecular weight, controlled lipophilicity, and a limited number of hydrogen bond donors and acceptors, characteristics that could be engineered into derivatives of this compound. This suggests a rationale for its investigation in neurological disorders where CNS-active agents are required. nih.gov

Table 1: Pre-clinical Activity of Related Azetidine-Based Compounds

| Compound Class/Example | Target/Model | Observed Pre-clinical Activity | Reference |

| Azetidine-based STAT3 Inhibitors (e.g., H182) | STAT3 Protein (in vitro) | Potent and preferential inhibition of STAT3 DNA-binding activity (IC₅₀ 0.38-0.98 μM). | aacrjournals.orgnih.gov |

| Azetidine-based STAT3 Inhibitors (e.g., H182) | Human Breast Cancer Cells (in vitro) | Inhibition of viability, growth, and colony survival; suppression of STAT3 downstream genes. | aacrjournals.org |

| Azetidine-based STAT3 Inhibitors (e.g., H182) | Human Breast Tumor Xenografts (in vivo) | Inhibition of tumor growth. | aacrjournals.orgnih.gov |

| Bicyclic Azetidine (BRD3914) | Plasmodium falciparum (in vitro) | Potent antimalarial activity (EC₅₀ = 13-15 nM). | acs.orgacs.org |

| Bicyclic Azetidine (BRD3914) | P. falciparum-infected humanized mice (in vivo) | Parasite clearance and durable cure after oral dosing. | acs.orgacs.org |

Development of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological process or target. The development of this compound as a chemical probe offers a significant opportunity for academic research. Its value lies in the potential to create a tool for exploring biological pathways with high precision.

The azetidine core is an excellent starting point for probe development due to its rigid, three-dimensional structure, which can be systematically functionalized to explore chemical space. nih.gov Diversity-oriented synthesis (DOS) strategies have been employed to create large libraries from azetidine scaffolds, yielding molecules for probe and drug discovery. nih.gov this compound could serve as a foundational member of such a library or as a scaffold for further chemical elaboration to optimize binding affinity and selectivity for a specific protein target.

Moreover, the N-methylacetamide moiety itself is a subject of study for understanding peptide-like hydrogen bonding. rsc.org In a probe, this group could be crucial for establishing specific interactions within a protein's binding pocket. The development of this compound into a chemical probe would involve synthesizing analogs to establish structure-activity relationships (SAR) and optimizing its properties for potency, selectivity, and cell permeability. Such a probe could then be used to validate a biological target, elucidate a signaling pathway, or serve as a starting point for a therapeutic discovery program. nih.gov

Future Directions in Synthetic Accessibility and Scalability of this compound

A primary hurdle in the study of azetidine-containing molecules has been their synthesis, which is often challenging due to the inherent ring strain of the four-membered ring. ub.bwnih.gov However, recent advancements in synthetic organic chemistry are providing more efficient and scalable routes to these valuable scaffolds.

Future research on this compound would benefit from exploring these modern synthetic methodologies. Key approaches include:

Intramolecular Cyclization: Palladium-catalyzed intramolecular amination of C-H bonds has been used to form azetidine rings from suitable amine substrates. organic-chemistry.org

Ring Expansion: The reaction of aziridines with dimethylsulfoxonium methylide provides a one-pot method to generate 1-arenesulfonylazetidines. organic-chemistry.org

Multi-component Reactions: A straightforward synthesis of 1,3-disubstituted azetidines can be achieved by reacting primary amines with bis-triflates generated in situ from 2-substituted-1,3-propanediols. organic-chemistry.org

A significant challenge is not just the synthesis but also the scalability for further pre-clinical testing. Recent work has demonstrated scalable, multi-gram syntheses of chiral azetidines starting from inexpensive materials, which is crucial for any medicinal chemistry program. acs.org Another innovative approach involved a stereospecific C(sp³)–H arylation to create a key azetidine building block, drastically shortening a previously lengthy synthetic route to an antimalarial compound. acs.org

A plausible future synthetic strategy for this compound could involve the synthesis of a 3-aminomethylazetidine precursor, followed by a two-step sequence of N-methylation and N-acetylation. The development of a robust and scalable route would be a critical enabling step for its comprehensive biological evaluation.

Table 2: Selected Synthetic Methods for the Azetidine Core

| Synthetic Strategy | Description | Key Features | Reference |

| Chiral Sulfinamide Method | A three-step sequence starting from inexpensive materials using chiral tert-butanesulfinamides for diastereocontrol. | General, scalable to gram quantities, produces enantioenriched products. | acs.org |

| C(sp³)–H Arylation | Palladium-catalyzed, directed C–H arylation at the C3 position of the azetidine ring. | Provides access to stereochemically defined building blocks, enabling efficient synthesis of complex targets. | acs.org |

| From β-amino alcohols | A three-step sequence involving N-arylation, N-cyanomethylation, and one-pot mesylation/ring closure. | Yields diversely substituted N-aryl-2-cyanoazetidines with predictable diastereoselectivity. | organic-chemistry.org |

| From Alkyl Dihalides | One-pot cyclocondensation of alkyl dihalides and primary amines in an aqueous medium. | Simple and efficient, often utilizing microwave irradiation. | organic-chemistry.org |

Emerging Methodologies for Characterizing this compound's Biological Effects (in vitro, ex vivo, in vivo animal models)

A thorough characterization of the biological effects of this compound would require a multi-pronged approach using a suite of modern experimental methodologies.

In Vitro Methods: Initial characterization would involve a panel of in vitro assays. To assess potential as a STAT3 inhibitor, an electrophoretic mobility shift assay (EMSA) would be used to measure its effect on STAT3 DNA-binding activity. nih.gov Cellular assays in cancer cell lines (e.g., MDA-MB-231 breast cancer cells) would be employed to evaluate its impact on cell viability, proliferation, colony formation, and migration. aacrjournals.org To investigate its potential for CNS applications, its ability to cross a cellular barrier could be tested using models like Caco-2 monolayers or the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov

Ex Vivo Methods: Ex vivo studies bridge the gap between in vitro and in vivo experiments. Using isolated tissues, one can study a compound's behavior in a more complex biological environment. For example, isolated intestinal mucosa from rats mounted in Ussing chambers can be used to assess permeability and effects on tissue electrophysiology. mdpi.com This methodology could provide valuable data on the oral bioavailability and potential gastrointestinal effects of this compound. mdpi.com

Challenges and Opportunities in the Academic Research of Azetidine-based Compounds like this compound

The academic pursuit of azetidine-based compounds is marked by both significant challenges and compelling opportunities.

Challenges:

Synthetic Complexity: The primary challenge remains the synthesis of the strained azetidine ring, which can be low-yielding and require harsh conditions, limiting the accessibility of diverse analogs. ub.bwnih.gov

Scalability: Transitioning a novel synthetic route from a small-scale laboratory preparation to a multi-gram scale needed for advanced pre-clinical testing is often a major hurdle. acs.org

Physicochemical Properties: While many azetidines have favorable properties, certain derivatives, such as those containing carboxylic acids, can suffer from poor cell permeability, limiting their biological activity despite high potency in cell-free assays. nih.gov

Opportunities:

Exploring Novel Chemical Space: The azetidine scaffold is less explored than other saturated heterocycles like pyrrolidine (B122466) or piperidine. nih.gov This provides a significant opportunity to discover molecules with novel biological activities and intellectual property potential. nih.gov

Desirable Physicochemical Properties: Azetidines can act as rigid, three-dimensional scaffolds and bioisosteres for other chemical groups. Their incorporation into molecules can lead to improved metabolic stability, solubility, and cell permeability, making them attractive for drug design. nih.govnih.gov

Tackling Difficult Drug Targets: The unique structural and electronic properties of azetidines have enabled the development of inhibitors for challenging targets like STAT3, where previous efforts had struggled. nih.govnih.gov This suggests that compounds like this compound could provide new tools for intractable diseases.

Advancements in Synthesis: The continuous development of novel synthetic methods, including C-H activation and photocatalysis, is making the creation of complex azetidine derivatives more feasible, opening the door for broader academic investigation. acs.orgacs.org

Table of Mentioned Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.